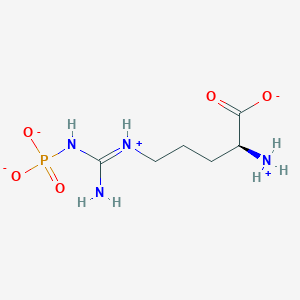

N(omega)-phosphonato-L-arginine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N4O5P- |

|---|---|

Molecular Weight |

253.17 g/mol |

IUPAC Name |

(2S)-5-[amino-(phosphonatoamino)methylidene]azaniumyl-2-azaniumylpentanoate |

InChI |

InChI=1S/C6H15N4O5P/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15)/p-1/t4-/m0/s1 |

InChI Key |

CCTIOCVIZPCTGO-BYPYZUCNSA-M |

Isomeric SMILES |

C(C[C@@H](C(=O)[O-])[NH3+])C[NH+]=C(N)NP(=O)([O-])[O-] |

Canonical SMILES |

C(CC(C(=O)[O-])[NH3+])C[NH+]=C(N)NP(=O)([O-])[O-] |

Synonyms |

arginine phosphate phospho-L-arginine phosphoarginine |

Origin of Product |

United States |

Enzymatic Biogenesis and Catalytic Mechanisms

Arginine Kinase (EC 2.7.3.3)-Mediated Phosphorylation of L-Arginine

Arginine kinase facilitates the reversible phosphorylation of L-arginine, a critical reaction for maintaining cellular energy homeostasis in many organisms. nih.gov The enzyme, first isolated from crab muscle, accelerates the transfer of a high-energy γ-phosphoryl group from ATP to the guanidino group of L-arginine, yielding N(omega)-phospho-L-arginine and ADP. nih.gov This process allows for a ready reservoir of high-energy phosphate (B84403) that can be quickly utilized to regenerate ATP during periods of high energy demand. nih.gov

Arginine kinase exhibits a high degree of stereospecificity and substrate recognition. The enzyme was initially found to phosphorylate L-arginine and, to a lesser extent, other analogues like arginine methyl ester, L-homoarginine, and L-canavanine. nih.gov It was considered inactive against D-arginine and other guanidino compounds such as creatine (B1669601). nih.gov However, research on the annelid Sabellastarte indica has revealed an isoform, arginine kinase 2 (AK2), with strong activity towards D-arginine, challenging the absolute stereospecificity previously assumed. nih.govnih.gov

The recognition of the guanidino substrate is thought to be related to a region of amino acid deletions known as the guanidino specificity (GS) region. nih.gov Furthermore, a conserved aspartic acid residue (Asp7) is believed to be crucial for recognizing the positive charge of the arginine substrate. nih.gov The binding of the guanidinium (B1211019) group of arginine is further stabilized by salt bridges and hydrogen bonds with two carboxylates and a conserved cysteine residue within the active site. nih.gov

ATP + L-arginine ⇌ ADP + N(omega)-phospho-L-arginine wikipedia.org

The catalytic process involves significant conformational changes in the enzyme. The binding of substrates induces a transition from an "open" to a "closed" conformation, which is essential for catalysis. nih.gov This conformational change involves flexible loops, particularly the loop containing residues 309–319, which plays a highly relevant role during the catalytic event. nih.gov

The phosphoryl transfer itself is an associative, in-line mechanism. acs.org This is facilitated by a "swinging-arm" action of the β-phosphate of ADP, which, along with adjustments of the surrounding residues, aligns the reactants for the transfer. acs.org A key feature of this process is the unprecedented pyramidalization and out-of-plane polarization of the Nη2 nitrogen of the arginine guanidinium group, which aligns its electron density with the scissile P-O bond of ATP, facilitating the nucleophilic attack. acs.org

The transition state of the arginine kinase-catalyzed reaction has been extensively studied through structural and computational methods. nih.govacs.orgnih.gov X-ray crystallography of a transition-state analog complex, where nitrate (B79036) mimics the planar γ-phosphoryl group, has provided a high-resolution view of the active site during catalysis. nih.govnih.gov These studies reveal an exquisite alignment of the substrates, held in place by a dense network of interactions. nih.gov Specifically, five conserved arginine residues and a magnesium ion position the ATP phosphoryl groups, while the guanidinium group of the substrate arginine is clamped by interactions with two carboxylate residues and a conserved cysteine. nih.gov

Density functional theory (DFT) calculations have further illuminated the transition state, revealing a network of over 50 hydrogen bonds. acs.org These interactions are crucial for the pyramidalization and polarization of the guanidinium nitrogen, which is a key step in activating it for nucleophilic attack on the γ-phosphate of ATP. acs.org The transition state is characterized as a hybrid of a dissociated metaphosphate intermediate and a pentavalent γ-phosphorus.

Kinetic Characterization of Arginine Kinase Activity with L-Arginine and N(omega)-phosphonato-L-arginine

The efficiency of arginine kinase is described by its kinetic parameters, which can vary between species and in response to different conditions.

The Michaelis-Menten parameters, Km and Vmax, quantify the enzyme's affinity for its substrates and its maximum reaction velocity. While comprehensive data for N(omega)-phosphonato-L-arginine is limited, studies on arginine kinase from various organisms provide insights into its kinetics with L-arginine. For instance, one study on arginase, another enzyme metabolizing L-arginine, reported a Km of 1 mmol/L and a Vmax of 4,380 µmol/(min·mg). nih.gov In rabbit alveolar macrophages, the Km for L-arginine transport was found to be 0.65 mM, which was reduced to 0.32 mM after treatment with a protein kinase C activator, with a corresponding 5-fold increase in Vmax. nih.gov A study on Paramecium arginine kinase 3 (AK3) demonstrated substrate inhibition, with a Vmax for the enzyme-substrate (ES) complex of 241.7 µmol Pi/min/mg protein. nih.gov

Interactive Table: Kinetic Parameters of Arginine Kinase and Related Enzymes

| Enzyme/System | Species/Cell Type | Substrate | Km (mM) | Vmax (µmol/min/mg) | Notes |

|---|---|---|---|---|---|

| Arginase | Not Specified | L-Arginine | 1 | 4380 | For context of L-arginine metabolism. nih.gov |

| L-Arginine Transport | Rabbit Alveolar Macrophages | L-Arginine | 0.65 | Not specified | Km reduced to 0.32 mM with PKC activation. nih.gov |

| Arginine Kinase 3 (AK3) | Paramecium tetraurelia | L-Arginine | 0.61 (KsES) | 241.7 (VmaxES) | Exhibits substrate inhibition. nih.gov |

| Arginine Kinase | Periplaneta americana | L-Canavanine | 6.7 | ~1/3 of L-arginine Vmax | Weak substrate. nih.gov |

The activity of arginine kinase can be modulated by various inhibitors, including substrate and product analogues. For example, D-arginine, while not a substrate for cockroach arginine kinase, acts as a competitive inhibitor with a Ki of 0.31 mM. nih.gov In the same study, nitrate was found to be a non-competitive inhibitor with respect to L-arginine, with a Ki of 8.0 mM. nih.gov

Substrate inhibition is also a feature of some arginine kinases. In Paramecium AK3, a second molecule of L-arginine can bind to the enzyme-substrate complex, forming an inhibitory SES complex with a dissociation constant (KiSES) of 0.34 mM. nih.gov This binding is associated with a significantly lower maximum reaction rate (VmaxSES) of 30.4 µmol Pi/min/mg protein. nih.gov

Interactive Table: Inhibition of Arginine Kinase

| Inhibitor | Enzyme Source | Type of Inhibition | Ki (mM) | Notes |

|---|---|---|---|---|

| D-Arginine | Periplaneta americana | Competitive | 0.31 | Not a substrate. nih.gov |

| Nitrate | Periplaneta americana | Non-competitive | 8.0 | With respect to L-arginine. nih.gov |

| L-Arginine | Paramecium tetraurelia AK3 | Substrate Inhibition | 0.34 (KiSES) | Forms an inhibitory SES complex. nih.gov |

Structural Characterization and Elucidation Methodologies of N Omega Phosphonato L Arginine

Advanced Spectroscopic Analysis

Spectroscopic methods are fundamental in confirming the molecular structure of N(omega)-phosphonato-L-arginine, providing detailed information on its atomic connectivity, functional groups, and precise mass.

NMR spectroscopy is a powerful tool for the definitive structural elucidation of N(omega)-phosphonato-L-arginine in solution. While comprehensive ¹H and ¹³C NMR spectral data are not extensively published, studies on its biocatalytic synthesis confirm the use of these techniques for structural verification. researchgate.net

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of N(omega)-phosphonato-L-arginine are expected to resemble those of its precursor, L-arginine, with notable differences in the chemical shifts of nuclei in the guanidinium (B1211019) group due to the replacement of a proton with a phosphonato group. The α-carbon, β-carbon, γ-carbon, and δ-carbon signals are anticipated to experience downfield shifts of varying magnitudes resulting from the electronic effect of the newly introduced phosphonato moiety.

³¹P NMR: ³¹P NMR spectroscopy is particularly diagnostic for confirming the synthesis and identity of N(omega)-phosphonato-L-arginine. The phosphorus nucleus provides a distinct signal that confirms the successful phosphorylation of the guanidinium nitrogen. In a study detailing the biocatalytic synthesis of the compound, the formation of N(omega)-phospho-L-arginine was monitored, revealing a characteristic signal at -3.65 ppm in D₂O. researchgate.net Investigations into the arginine kinase reaction equilibrium at pH 7.25 also utilized ³¹P NMR to distinguish the resonances of ATP, ADP, and phosphoarginine, allowing for the determination of equilibrium constants. nih.gov

Interactive Table: NMR Data for N(omega)-phosphonato-L-arginine and its Precursor Note: Specific experimental shift values for ¹H and ¹³C of the phosphonated compound are not widely available and are inferred based on L-arginine data.

| Nucleus | Compound | Atom Position | Experimental Chemical Shift (ppm) | Reference |

| ³¹P | N(omega)-phospho-L-arginine | Phosphonato group | -3.65 (in D₂O) | researchgate.net |

| ¹³C | L-Arginine | Cα (CH) | 55.7 | hmdb.ca |

| ¹³C | L-Arginine | Cβ (CH₂) | 28.5 | hmdb.ca |

| ¹³C | L-Arginine | Cγ (CH₂) | 24.8 | hmdb.ca |

| ¹³C | L-Arginine | Cδ (CH₂) | 41.3 | hmdb.ca |

| ¹³C | L-Arginine | Cε (=NH) | 157.1 | hmdb.ca |

| ¹³C | L-Arginine | Carbonyl (C=O) | 175.9 | hmdb.ca |

| ¹H | L-Arginine | Hα (CH) | 3.75 | hmdb.ca |

| ¹H | L-Arginine | Hβ (CH₂) | 1.89 | hmdb.ca |

| ¹H | L-Arginine | Hγ (CH₂) | 1.66 | hmdb.ca |

| ¹H | L-Arginine | Hδ (CH₂) | 3.21 | hmdb.ca |

Vibrational spectroscopy techniques, including FTIR and Raman, provide insight into the functional groups present in a molecule. While specific spectra for N(omega)-phosphonato-L-arginine are not prominently featured in the literature, the analysis can be inferred from the well-characterized spectra of L-arginine and knowledge of phosphoramidate (B1195095) vibrations. niscpr.res.inresearchgate.net

The spectrum of N(omega)-phosphonato-L-arginine would feature characteristic bands from the L-arginine backbone, such as N-H stretching, C-H stretching, and the asymmetric and symmetric stretches of the carboxylate (COO⁻) group. researchgate.netresearchgate.net The most significant additions would be vibrations from the phosphonato group. Key expected vibrational modes include:

P=O Stretching: A strong absorption band characteristic of the phosphoryl group.

P-N Stretching: Vibrations corresponding to the phosphoramidate bond formed between the phosphorus atom and the guanidinium nitrogen.

O-P-O Bending: Bending vibrations within the phosphonato group.

The presence of the phosphonato group would also influence the vibrational frequencies of the adjacent C=N bond in the guanidinium group. sci.am

Interactive Table: Characteristic Vibrational Frequencies for L-Arginine Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |

| Guanidinium Group | C=N Stretching | 1678 | FTIR | researchgate.net |

| Amino Group | N-H Bending | 1550 | FTIR | researchgate.net |

| Carboxylate Group | C=O Stretching (asymmetric) | 1613 | FTIR | researchgate.net |

| Carboxylate Group | C=O Stretching (symmetric) | ~1416 | FTIR | researchgate.net |

| Alkyl Chain | C-H Stretching | 2850 - 2950 | FTIR/Raman | niscpr.res.in |

| Amino Group | N-H Stretching | ~3300 | FTIR | researchgate.net |

HRMS is essential for determining the precise molecular weight and elemental composition of N(omega)-phosphonato-L-arginine, confirming its chemical formula as C₆H₁₄N₄O₅P⁻ in its deprotonated state. huji.ac.il The monoisotopic mass of the neutral molecule, N(omega)-phospho-L-arginine, has been calculated to be 254.07801 Da. ebi.ac.uk

Tandem mass spectrometry (MS/MS) provides information on the molecule's structure through controlled fragmentation. The phosphoramidate (P-N) bond in phosphoarginine is known to be relatively unstable. biointerfaceresearch.com Therefore, in fragmentation analysis, a characteristic neutral loss of the phosphono group (HPO₃, 80 Da) or related fragments would be a dominant pathway. The remaining fragment ion would correspond to the mass of an L-arginine radical cation. Further fragmentation would likely follow pathways characteristic of the arginine side chain. nih.gov

Interactive Table: Molecular Mass Data for N(omega)-phospho-L-arginine

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N₄O₅P | ebi.ac.uknih.gov |

| Molecular Weight | 254.18 g/mol | nih.gov |

| Monoisotopic Mass | 254.07801 Da | ebi.ac.uk |

| Predicted Major Fragment Loss | HPO₃ (80 Da) | Inferred from P-N bond lability biointerfaceresearch.com |

X-ray Crystallography of Arginine Kinase-N(omega)-phosphonato-L-arginine Complexes

Studying the crystal structure of arginine kinase (AK) in complex with its product, N(omega)-phosphonato-L-arginine, is challenging due to the dynamic nature of the enzyme and the reversibility of the reaction. Therefore, structural insights are primarily derived from transition-state analog complexes, such as those formed with L-arginine, a non-hydrolyzable ATP analog or nitrate (B79036) (to mimic the phosphate), and Mg²⁺. These structures effectively trap the enzyme in a conformation that is representative of the product-bound state.

Crystal structures of transition-state analog complexes of arginine kinase reveal a network of hydrogen bonds that secure the L-arginine moiety in the active site. researchgate.net It is within this pre-established network that the product, N(omega)-phosphonato-L-arginine, is held following phosphoryl transfer.

Key interactions for the arginine portion of the molecule involve:

The α-carboxylate group of the substrate forms crucial hydrogen bonds with residues in the substrate specificity loop.

The guanidinium group is oriented and polarized by in-plane hydrogen bonds. Specifically, the Nδ atom interacts with the side chain of a glutamic acid residue (Glu314), while the Nη1 atom forms hydrogen bonds with another glutamic acid (Glu225) and a cysteine residue (Cys271). researchgate.net

The phosphonato group of the product occupies the site of the γ-phosphate of ATP (in the forward reaction) or a mimicking nitrate ion. This site is altered upon the formation of the transition-state complex, creating the necessary environment for the phosphoryl group. nih.gov

The binding of substrates to arginine kinase induces significant conformational changes, leading to a more "closed" enzyme structure that shields the active site from the solvent. niscpr.res.in The binding of the phosphagen analog in transition-state complexes causes a rotation of a key subdomain by approximately 4 to 6 degrees. niscpr.res.in

For the reverse reaction (ATP synthesis from N(omega)-phosphonato-L-arginine and ADP), the enzyme's hydrogen-bonding network imposes a conformational distortion upon the bound phosphoarginine. researchgate.net This strain is believed to increase the basicity of the Nη2 nitrogen, facilitating its protonation by Glu314. This protonation event is a critical trigger that positions the phosphoramidate for in-line nucleophilic attack by ADP to generate ATP. researchgate.net Infrared difference spectroscopy studies also indicate that small structural alterations, involving approximately 5-10 amino acid residues in the peptide backbone, occur upon nucleotide and substrate binding. nih.gov

Computational Chemistry Approaches for Molecular Structure and Dynamics

Computational chemistry provides powerful tools for investigating the molecular structure, properties, and dynamics of N(omega)-phosphonato-L-arginine. These methods offer insights that complement experimental data and can be particularly useful for understanding its interactions within a biological environment, such as the active site of an enzyme.

Density Functional Theory (DFT) Calculations on N(omega)-phosphonato-L-arginine and Related Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for studying the properties of molecules and materials. While specific DFT studies on N(omega)-phosphonato-L-arginine are not extensively documented in publicly available literature, the methodology has been applied to the closely related amino acid, L-arginine. These studies provide a framework for understanding the types of structural and electronic information that can be gleaned for N(omega)-phosphonato-L-arginine.

DFT calculations can be employed to determine the optimized geometry of the molecule, identifying the most stable conformations in different environments, such as in the gas phase or in an aqueous solution. nih.gov For instance, a conformational analysis of L-arginine using DFT has identified various stable conformers and has shown that some zwitterionic and cationic forms can interconvert through hydrogen transfer. nih.gov This type of analysis for N(omega)-phosphonato-L-arginine would be crucial for understanding its preferred three-dimensional shape, which dictates its ability to bind to its biological targets.

Key parameters that can be calculated using DFT include bond lengths, bond angles, and dihedral angles. Furthermore, DFT allows for the calculation of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Below is a hypothetical data table illustrating the kind of structural and electronic data that could be obtained from DFT calculations on N(omega)-phosphonato-L-arginine.

Table 1: Hypothetical DFT Calculation Results for N(omega)-phosphonato-L-arginine (Note: This table is illustrative and does not represent actual experimental or calculated data for this specific molecule.)

| Parameter | Value (Gas Phase) | Value (Aqueous) |

| Total Energy (Hartree) | -XXX.XXXX | -YYY.YYYY |

| HOMO Energy (eV) | -X.XX | -Y.YY |

| LUMO Energy (eV) | -A.AA | -B.BB |

| HOMO-LUMO Gap (eV) | Z.ZZ | W.WW |

| Dipole Moment (Debye) | D.DD | E.EE |

Molecular Dynamics and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Enzyme-Substrate/Product Complexes

To understand the interaction of N(omega)-phosphonato-L-arginine with its target enzymes, more advanced computational techniques like Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. nih.govnih.gov These methods allow for the study of the dynamic behavior of the ligand within the enzyme's active site, providing insights into the binding mechanism and the inhibition process.

MD simulations treat the entire system (protein, ligand, and solvent) using classical mechanics, allowing for the observation of molecular motions over time. This can reveal conformational changes in both the enzyme and the inhibitor upon binding.

QM/MM simulations offer a more detailed view by treating a small, chemically significant region of the system (e.g., the ligand and key active site residues) with quantum mechanics, while the rest of the system is treated with molecular mechanics. nih.govmdpi.com This approach is particularly useful for studying chemical reactions, such as the one that N(omega)-phosphonato-L-arginine is designed to inhibit. The QM region allows for the explicit description of bond breaking and formation, charge transfer, and other electronic effects that are crucial for understanding the catalytic mechanism and how the inhibitor interferes with it. wwu.edu

The general workflow for a QM/MM simulation of an enzyme-inhibitor complex involves:

System Setup: Building the initial model of the enzyme-inhibitor complex, often based on an X-ray crystal structure, and solvating it in a water box with appropriate ions.

QM Region Selection: Defining the portion of the system to be treated with QM. This typically includes the inhibitor and the amino acid residues directly involved in the chemical reaction or binding. nih.gov

Simulation: Running the QM/MM simulation to sample the conformational space and calculate the potential energy surface of the system.

Analysis: Analyzing the simulation trajectory to understand the binding mode, interaction energies, and the free energy profile of the inhibition process. tum.de

The insights gained from QM/MM simulations are critical for rational drug design, as they can explain the molecular basis of an inhibitor's potency and selectivity, and guide the development of new, more effective compounds.

Comparative and Evolutionary Biochemistry of Phosphagen Systems

Phylogenetic Distribution and Functional Diversification of Arginine Kinase

Arginine kinase (AK) is widely distributed among invertebrates, including protozoa, cnidarians, mollusks, arthropods, and nematodes. nih.govnih.gov This enzyme is also found in some protozoans. nih.gov The presence of AK across such a broad range of phyla underscores its ancient origins and fundamental importance in invertebrate physiology. Typically, AK exists as a monomer in the cytoplasm, but dimeric forms and mitochondrial-targeted AK have also been identified, indicating a degree of functional diversification. nih.gov

The gene structure of AK is surprisingly varied across different taxa. For instance, molluscan AK genes often display a conserved six-exon/five-intron structure, which is similar to that found in the platyhelminth Schistosoma mansoni. nih.gov In contrast, arthropod and nematode AK genes contain fewer introns, and the genes in cnidarians and protozoans show unique organizational patterns. nih.gov This variability in gene structure points to a complex evolutionary history involving gene duplication and fusion events. nih.gov

Functionally, AK is essential for maintaining energy homeostasis in tissues with high and fluctuating energy demands. researchgate.netplos.org In many invertebrates, the phosphoarginine-arginine kinase system acts as an ATP-buffering system, catalyzing the reversible transfer of a phosphate (B84403) group from ATP to L-arginine to produce N(omega)-phosphonato-L-arginine (phosphoarginine) and ADP. researchgate.netnih.gov This stored high-energy phosphate can be rapidly utilized to regenerate ATP when cellular energy levels are low. researchgate.netnih.gov Beyond its primary role in energy buffering, there is growing evidence that AK is involved in stress responses and immune resistance. nih.gov In some organisms, phosphoarginine also provides the energy for processes like ciliary and flagellar movement. nih.gov

| Phylum/Group | Typical AK Structure | Gene Organization Highlights | Key Functional Roles |

| Protozoa | Variable | Unique exon/intron organization | Energy for ciliary and flagellar movement |

| Cnidaria | Dimeric forms observed | Unique exon/intron organization | Energy homeostasis |

| Platyhelminthes | Monomeric | Conserved six-exon/five-intron structure (in S. mansoni) | Energy metabolism |

| Mollusca | Monomeric and dimeric forms | Conserved six-exon/five-intron structure | Energy homeostasis, muscle function |

| Nematoda | Monomeric | Fewer introns than mollusks | Energy metabolism, stress response |

| Arthropoda | Monomeric | Fewer introns than mollusks | Energy homeostasis, sensory functions |

Evolutionary Relationships and Divergence between Arginine Kinase and Creatine (B1669601) Kinase

Arginine kinase and creatine kinase (CK), the primary phosphagen kinase in vertebrates, are homologous enzymes that share a common ancestor. nih.govnih.gov Phylogenetic analyses consistently show that phosphagen kinases are separated into two major clusters: the AK group and the CK group. proteopedia.orgbioone.org The prevailing view is that CK evolved from an ancestral AK gene, with the transition from an arginine-based to a creatine-based phosphagen system being a significant event in the evolution of vertebrates. researchgate.net

| Feature | Arginine Kinase (Typical Invertebrate) | Creatine Kinase (Vertebrate) | Echinoderm Arginine Kinase |

| Primary Substrate | L-Arginine | Creatine | L-Arginine |

| Quaternary Structure | Monomeric | Dimeric or Octameric | Dimeric |

| Evolutionary Origin | Ancestral phosphagen kinase | Evolved from AK lineage | Evolved from CK lineage |

| Gene Structure | Highly variable | Relatively conserved intron positions | More similar to CK gene structure |

Adaptation of Energy Metabolism in Invertebrate Species Utilizing N(omega)-phosphonato-L-arginine

The N(omega)-phosphonato-L-arginine system is a key adaptation for energy metabolism in a wide array of invertebrate species, enabling them to thrive in diverse and often challenging environments. The high-energy phosphate bond of phosphoarginine serves as a readily available energy reserve, crucial for tissues with sudden and high ATP requirements, such as muscle and nerve cells. researchgate.net

In many invertebrates, the arginine kinase system is not just a passive energy reservoir but is actively regulated to meet the metabolic demands of the organism. For instance, in some insects, the expression of AK is particularly high in tissues with high energy expenditure, such as the compound eyes and brain. uniprot.org This suggests a specialized role for the AK/phosphoarginine system in supporting sensory functions.

Furthermore, the arginine kinase system is implicated in the response to various physiological and environmental stressors. Studies have shown that AK expression can be upregulated in response to conditions like oxidative stress. plos.orgresearchgate.net This suggests that the ability to rapidly regenerate ATP via the AK pathway is a critical component of the cellular stress response, helping to maintain energy homeostasis when the cell is under duress. plos.org In some marine invertebrates, such as barnacles, arginine kinase activity is modulated during key life cycle stages, like larval settlement, which is an energy-intensive process. researchgate.net

The metabolism of L-arginine itself is complex and interconnected with other vital pathways, including the production of nitric oxide (NO) and polyamines, which are important in immune responses. nih.gov The competition for L-arginine between arginine kinase, nitric oxide synthase (NOS), and arginase highlights the central role of this amino acid in invertebrate physiology and the intricate regulation of its metabolic fate. nih.gov

Academic Synthetic Methodologies and Analogue Design

Chemoenzymatic Synthesis of N(omega)-phosphonato-L-arginine for Research Applications

Traditional chemical synthesis of N(omega)-phospho-L-arginine is often a multi-step, low-yield process. researchgate.net To overcome these limitations, a highly efficient, one-step chemoenzymatic synthesis has been developed, enabling the production of gram quantities of the compound. researchgate.net This method leverages the high selectivity of arginine kinase, an enzyme that catalyzes the reversible transfer of a phosphate (B84403) group from ATP to L-arginine. researchgate.netwikipedia.org

The core of this chemoenzymatic process is the use of a stable and selective arginine kinase, which can be produced in high quantities by cloning and expressing the corresponding gene (for example, from the horseshoe crab, Limulus polyphemus) in E. coli. researchgate.net The enzymatic reaction specifically phosphorylates the N(omega) position of L-arginine, avoiding the unwanted side reactions common in purely chemical approaches. researchgate.net

A key feature of this synthetic strategy is the implementation of an ATP regeneration system. The phosphorylation of arginine consumes ATP, converting it to ADP. To make the process cost-effective and efficient, a recycling system is used to continuously regenerate ATP from ADP. researchgate.net The phosphoenolpyruvate (B93156)/pyruvate kinase system is commonly employed for this purpose. researchgate.net Pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (PEP) to ADP, thus replenishing the ATP required by arginine kinase. researchgate.netharvard.edu This coupled reaction system drives the synthesis of N(omega)-phospho-L-arginine to completion. The reaction is typically carried out at a pH of 8.0. researchgate.net

The progress of the reaction can be monitored using techniques like ³¹P NMR spectroscopy, which clearly shows the increase in the signal corresponding to N(omega)-phospho-L-arginine and the decrease of the signal from the phosphate donor. researchgate.net This straightforward biocatalytic process provides a significant improvement over previous chemical methods, which were often hampered by the instability of the energy-rich phosphoramidate (B1195095) bond (P-N) under acidic or hot alkaline conditions. researchgate.net

Chemical Synthesis of Novel N(omega)-Phosphorylated Arginine Analogues for Biochemical Probes

The chemical synthesis of novel N(omega)-phosphorylated arginine analogues is essential for developing biochemical probes to investigate enzyme mechanisms and cellular processes. capes.gov.brnih.govrsc.org These synthetic analogues, by mimicking or blocking natural interactions, serve as powerful tools in chemical biology. scispace.com

A general method for the phosphorylation of the guanidino group involves reacting the parent arginine derivative with a phosphorylating agent like phosphorus oxychloride under basic conditions. google.comnih.gov For instance, treating L-arginine as a copper chelate with phosphorus oxychloride yields N(omega)-phosphoarginine as the sole product after removal of the copper ion. nih.gov This approach prevents phosphorylation at other reactive sites on the amino acid.

These synthetic strategies allow for the creation of a diverse range of analogues, including those with modifications to the phosphate group itself or the guanidino moiety, to probe specific biological interactions. nih.govbeilstein-journals.org

Development of Mechanism-Based Inhibitors and Substrate Analogues for Arginine Kinase

Arginine kinase (AK) is a critical enzyme in the energy metabolism of many invertebrates and some protozoa, making it a target for the development of species-selective inhibitors. nih.govnih.govnih.gov Synthetic substrate analogues and inhibitors are vital for studying its kinetic mechanism and for screening potential pesticides or drugs. nih.govnih.gov

The natural substrate for AK is L-arginine. nih.gov However, the enzyme can tolerate some modifications to the substrate. For example, L-canavanine acts as a weak substrate for cockroach arginine kinase, while D-arginine, though not a substrate, is an effective competitive inhibitor with a Ki of 0.31 mM. nih.gov This demonstrates that the stereochemistry at the alpha-carbon is crucial for catalysis but not for binding.

Mechanism-based inhibitors are designed to mimic the transition state of the enzymatic reaction. A well-studied example is the dead-end complex formed by MgADP, arginine, and a planar anion like nitrate (B79036) (NO₃⁻). nih.govnih.gov In the crystal structure of arginine kinase, the nitrate ion mimics the planar, trigonal-bipyramidal geometry of the phosphoryl group as it is being transferred from ATP to the arginine substrate. nih.gov This transition-state analogue complex reveals how the enzyme precisely aligns its substrates for catalysis, with the guanidinium (B1211019) group of arginine being held in place by salt bridges and hydrogen bonds to two carboxylates and a conserved cysteine residue. nih.gov

Other compounds have been identified as inhibitors of arginine kinase. For example, flavonoids like quercetin (B1663063) and luteolin (B72000) have been shown to be noncompetitive inhibitors of locust arginine kinase, with Ki values of 11.2 µM and 23.9 µM, respectively. nih.gov These molecules are thought to bind to the active site, interacting with tryptophan residues. nih.gov

Below is a table summarizing the kinetic parameters of various substrates and inhibitors of arginine kinase from the American cockroach (Periplaneta americana).

| Compound | Role | Km (mM) | Ki (mM) | Vmax (relative to L-arginine) | Citation |

| L-Arginine | Substrate | 0.45 (dissociation constant) | - | 1 | nih.gov |

| D-Arginine | Competitive Inhibitor | - | 0.31 | Not a substrate | nih.gov |

| L-Canavanine | Weak Substrate | 6.7 | - | ~0.33 | nih.gov |

| Nitrate | Non-competitive Inhibitor | - | 8.0 | - | nih.gov |

Strategies for Modifying the Guanidino and Phosphate Moieties

Modifying the guanidino and phosphate groups of arginine and its phosphorylated derivatives allows for the fine-tuning of their chemical properties and biological activity. nih.govnih.govresearchgate.net These modifications can alter binding affinities, reaction mechanisms, and the stability of the resulting compounds. nih.govresearchgate.netnih.gov

Guanidino Moiety Modifications: The guanidinium group is a key pharmacophore, capable of forming multiple hydrogen bonds and participating in electrostatic interactions. nih.govnih.gov Its high pKa of ~12.5 makes direct chemical modification challenging, but methods have been developed to achieve this. scispace.com One strategy involves using a strong, non-nucleophilic base, such as Barton's base, to deprotonate the guanidinium group, allowing it to act as a nucleophile and react with acylating agents like N-hydroxysuccinimide esters. scispace.com This enables the attachment of various labels, such as fluorophores or biotin, to the arginine side chain in peptides under mild conditions. scispace.com

Another approach involves synthesizing tailor-made guanidinylating agents. nih.gov For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be used to introduce pre-modified guanidino groups onto primary amines. nih.gov This has been used to create terminally alkylated or acetylated arginine residues in peptidic ligands, which can dramatically shift their binding selectivity for different integrin subtypes. nih.gov The nature of the guanidine (B92328) substrate can significantly alter the chemistry of enzymes like nitric oxide synthase (NOS), affecting the balance between nitric oxide and reactive oxygen species production. nih.gov

Phosphate Moiety Modifications: The phosphate group is crucial for the high-energy nature of N(omega)-phosphonato-L-arginine. The phosphoramidate (P-N) bond is inherently less stable than the phosphoester (P-O) bond found in compounds like ATP. researchgate.net Modifications to this group can alter the compound's stability and its interaction with enzymes.

For instance, replacing one of the non-bridging oxygen atoms with sulfur creates a thiophosphate analogue. These modifications are often used to probe enzyme mechanisms, as the sulfur atom can alter the electronic properties and steric bulk of the phosphate group. beilstein-journals.org The synthesis of such analogues can be achieved using sulfurizing agents during automated solid-phase synthesis. beilstein-journals.org The interaction between arginine residues and phosphate groups is exceptionally strong, sometimes described as having "covalent-like" stability, and is fundamental to many protein-protein and protein-nucleic acid interactions. nih.govnih.gov The geometry of this interaction is highly specific, with the planar guanidinium group forming a stable bidentate salt bridge with the oxygen atoms of the phosphate. nih.gov Synthetic modifications that disrupt this geometry can be used to probe the importance of this interaction in biological systems.

Advanced Research Applications and Methodological Advancements

N(omega)-phosphonato-L-arginine as a Probe for Enzyme Active Site Dynamics and Specificity

N(omega)-phosphonato-L-arginine, as a stable analogue of the high-energy phosphate (B84403) donor N(omega)-phospho-L-arginine, serves as a valuable molecular tool for investigating the active sites of various enzymes, particularly phosphagen kinases and nitric oxide synthases (NOS). Its structural similarity to the natural substrate allows it to bind to the active site, providing insights into the steric and electronic requirements for substrate recognition and catalysis.

Researchers utilize N(omega)-phosphonato-L-arginine and its analogues to explore enzyme dynamics and specificity. For instance, in studies of nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to L-citrulline, analogues of the intermediate N(omega)-hydroxy-L-arginine have been synthesized to probe the steric and stereochemical tolerance of the NOS active site. nih.gov Crystal structures of these analogues bound to neuronal NOS (nNOS) have revealed the presence of an active site water molecule with singly methylated analogues, which is displaced by bulkier analogues, suggesting different mechanistic pathways. nih.gov These studies provide a framework for how N(omega)-phosphonato-L-arginine could be used to understand the conformational changes and interactions within the active site during the catalytic cycle. The stability of the phosphonate group compared to the labile phosphate group in the natural substrate allows for the trapping of enzyme-ligand complexes, facilitating their study through techniques like X-ray crystallography.

The specificity of enzymes like arginine kinase is determined by specific amino acid residues within flexible loops in the active site. nih.gov By comparing the binding of N(omega)-phosphonato-L-arginine to wild-type and mutated enzymes, researchers can elucidate the roles of individual amino acid residues in substrate binding and specificity. For example, in arginine kinase, five residues that differ between arginine and creatine (B1669601) kinases are predominantly charged in arginine kinase and small and hydrophobic in creatine kinase, which is consistent with their respective substrate specificities. nih.gov

The table below summarizes key enzymes whose active sites can be probed using N(omega)-phosphonato-L-arginine and its analogues.

| Enzyme | Natural Substrate/Intermediate | Analogue Probe | Research Focus |

| Arginine Kinase | N(omega)-phospho-L-arginine | N(omega)-phosphonato-L-arginine | Substrate specificity, conformational changes, catalytic mechanism nih.govmdpi.com |

| Nitric Oxide Synthase (NOS) | L-arginine, N(omega)-hydroxy-L-arginine | N(omega)-phosphonato-L-arginine, Methylated N(omega)-hydroxy-L-arginine analogues | Active site steric and stereochemical tolerance, reaction mechanism nih.govebi.ac.uk |

Application in the Study of Cellular Energy Buffering and Flux

N(omega)-phosphonato-L-arginine is intrinsically linked to the study of cellular energy buffering due to its relationship with N(omega)-phospho-L-arginine, a key phosphagen. Phosphagens are high-energy phosphate compounds found primarily in animal muscle and nerve tissues that act as a temporal buffer for adenosine (B11128) triphosphate (ATP). mdpi.comwikipedia.org They play a crucial role in maintaining energy homeostasis in cells with high and fluctuating energy demands by regenerating ATP from ADP. mdpi.com

The phosphagen system, involving enzymes known as phosphagen kinases, reversibly transfers a phosphoryl group from a phosphagen to ADP, thus ensuring a steady supply of ATP for cellular processes. nih.govebi.ac.uk In many invertebrates, the primary phosphagen is phosphoarginine. mdpi.comwikipedia.org The reaction catalyzed by arginine kinase is:

N(omega)-phospho-L-arginine + ADP ↔ L-arginine + ATP

Due to the inherent instability of N(omega)-phospho-L-arginine, the more stable analogue, N(omega)-phosphonato-L-arginine, can be used in in vitro studies to investigate the kinetics and mechanism of arginine kinase and other phosphagen kinases. By studying the binding and inhibition patterns of N(omega)-phosphonato-L-arginine, researchers can gain a deeper understanding of the energy flux and buffering capacity of the phosphoarginine system in various organisms. This is particularly relevant in the study of organisms with high energy requirements or those that experience periods of anoxia, where the phosphagen system is critical for survival.

The table below outlines the key components of the phosphoarginine energy buffering system.

| Component | Function |

| N(omega)-phospho-L-arginine | High-energy phosphate storage molecule (phosphagen) ebi.ac.uk |

| L-arginine | Guanidino substrate for arginine kinase mdpi.com |

| Arginine Kinase | Enzyme catalyzing the reversible transfer of a phosphate group nih.govmdpi.com |

| ATP/ADP | Primary energy currency and its precursor |

Investigation of Protein-Ligand Interactions Involving N(omega)-phosphonato-L-arginine

The study of the interactions between N(omega)-phosphonato-L-arginine and its target proteins is fundamental to understanding its biological role and for its application as a research tool. Two powerful techniques for characterizing these interactions are Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isothermal Titration Calorimetry (ITC) has become a gold standard for studying molecular interactions in solution. unizar.esspringernature.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. mdpi.com ITC can be used to quantify the binding of N(omega)-phosphonato-L-arginine to enzymes like arginine kinase. For example, a study on nitric oxide synthase showed that the intermediate N(omega)-hydroxy-L-arginine has a higher affinity for the enzyme than L-arginine, with Kd values of 0.4 µM and 1.7 µM, respectively. nih.gov Similar experiments with N(omega)-phosphonato-L-arginine would provide precise thermodynamic data about its interaction with target enzymes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and dynamics of protein-ligand complexes at an atomic level. univr.it Ligand binding can be monitored by observing changes in the chemical shifts of either the protein or the ligand upon complex formation. univr.it NMR can be used to identify the specific amino acid residues in the protein's active site that are involved in binding N(omega)-phosphonato-L-arginine. Furthermore, NMR dynamics studies can reveal changes in the flexibility of arginine sidechains upon ligand binding, as has been shown for human phosphomevalonate kinase. nih.gov These techniques can elucidate how the binding of N(omega)-phosphonato-L-arginine influences the conformational state of the enzyme.

The following table summarizes the key parameters that can be obtained from ITC and NMR studies of N(omega)-phosphonato-L-arginine-protein interactions.

| Technique | Key Parameters Determined |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) mdpi.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site identification, Conformational changes, Protein and ligand dynamics univr.itnih.gov |

Methodological Advancements in the Detection and Quantification of N(omega)-phosphonato-L-arginine in Biological Systems

The detection and quantification of N(omega)-phosphonato-L-arginine and related compounds in biological samples are crucial for studying their metabolic roles. While methods specifically for N(omega)-phosphonato-L-arginine are not extensively detailed in the literature, the techniques used for L-arginine and its metabolites can be adapted.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used method for the analysis of amino acids. ijirt.orgnih.gov A simple, selective, and precise reverse-phase HPLC method has been developed for the quantification of L-arginine. ijirt.org This method could be modified for the separation and quantification of N(omega)-phosphonato-L-arginine by optimizing the mobile phase and stationary phase to account for the polar phosphonate group.

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS) or gas chromatography (GC-MS), offers high sensitivity and selectivity for the quantification of L-arginine and its metabolites. nih.govresearchgate.net The use of stable isotope-labeled internal standards in MS-based methods allows for high precision and accuracy. nih.gov This approach would be highly suitable for the accurate measurement of N(omega)-phosphonato-L-arginine concentrations in complex biological matrices.

Enzyme-based Biosensors represent a promising approach for the rapid and selective detection of L-arginine. mdpi.com Amperometric biosensors have been developed using L-arginine oxidase, which catalyzes the conversion of L-arginine to 5-guanidino-2-oxopentanoate, ammonia, and hydrogen peroxide. mdpi.com A similar biosensor could potentially be developed for N(omega)-phosphonato-L-arginine by using an enzyme that specifically recognizes it, or by engineering an existing enzyme for this purpose.

Enzyme Activity Assays can be used to indirectly quantify N(omega)-phospho-L-arginine by measuring the activity of enzymes like NOS. core.ac.uk The amount of L-citrulline produced, which is proportional to NOS activity, can be determined using radioactively labeled L-arginine. core.ac.uk While this method is indirect, it can provide valuable information about the flux through pathways involving arginine and its phosphorylated derivatives.

The table below provides a comparison of different analytical methods that could be applied to the detection and quantification of N(omega)-phosphonato-L-arginine.

| Method | Principle | Advantages | Potential Challenges for N(omega)-phosphonato-L-arginine |

| HPLC-UV/Fluorescence | Chromatographic separation followed by UV or fluorescence detection. ijirt.org | Robust, widely available. | Derivatization may be required for detection; potential for interference. |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. nih.govresearchgate.net | High sensitivity and specificity, structural information. | Method development required; matrix effects. |

| Enzyme-based Biosensors | Specific enzymatic reaction produces a detectable signal (e.g., current). mdpi.com | High selectivity, potential for real-time monitoring. | Requires a specific enzyme; potential for enzyme instability. |

| Enzyme Activity Assays | Measures the activity of an enzyme that utilizes the analyte as a substrate. core.ac.uk | Functional information about metabolic pathways. | Indirect measurement; can be affected by other factors influencing enzyme activity. |

Q & A

Q. How should researchers analyze conflicting data on phosphoarginine's metabolic stability?

- Methodology : Perform time-course experiments with isotopic tracing (e.g., ¹⁵N-labeled arginine) to track degradation kinetics. Use multi-variate statistical models (e.g., principal component analysis) to identify confounding variables like pH or temperature. Cross-reference with databases like PhosphoSitePlus for consensus phosphorylation motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.